3,4-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide
Overview
Description
3,4-Dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including methoxy, morpholino, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring. The compound can be synthesized through a series of reactions including nitration, reduction, and sulfonation[_{{{CITATION{{{_1{CN103664681A - Preparation method of N- 2- (3,4-dimethoxy phenyl)-2 .... The reaction conditions often require precise temperature control and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{CN103664681A - Preparation method of N- 2- (3,4-dimethoxy phenyl)-2 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate cellular processes. Its sulfonamide group, in particular, can interact with various biological targets.
Medicine: The compound has potential medicinal applications, such as serving as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its structural complexity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism by which 3,4-dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, for instance, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-N-(2-morpholinoethyl)benzenesulfonamide
3,4-Dimethoxy-N-(2-morpholinoethyl)benzenesulfonamide
N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide
Uniqueness: 3,4-Dimethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide stands out due to its specific arrangement of methoxy groups and the presence of the morpholino-2-oxoethyl group
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-18-8-7-17(14-19(18)27-2)29(24,25)21-16-5-3-15(4-6-16)13-20(23)22-9-11-28-12-10-22/h3-8,14,21H,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKTVNFUAVQXAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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